molecular formula C22H25N3O4 B2807124 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea CAS No. 1203095-83-3

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea

Cat. No.: B2807124
CAS No.: 1203095-83-3
M. Wt: 395.459
InChI Key: ZGLZEMUCFAXMGL-UHFFFAOYSA-N
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Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is an organic compound characterized by its complex structure, which includes a cyclopropane ring, tetrahydroquinoline core, and dimethoxyphenyl group. This unique compound has garnered interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities and chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea typically involves a multi-step process:

  • Step 1: Cyclopropanecarbonyl chloride is reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. This step forms the intermediate cyclopropanecarbonyl-tetrahydroquinoline.

  • Step 2: The intermediate undergoes further reaction with 3,5-dimethoxyaniline to introduce the dimethoxyphenyl group.

  • Step 3: The final product, this compound, is obtained through a urea formation reaction using phosgene or an alternative carbodiimide.

Industrial Production Methods

Scaling up the production of this compound involves optimizing reaction conditions to ensure high yields and purity. Typical industrial methods include:

  • Employing continuous flow reactors to improve reaction efficiency and consistency.

  • Utilizing advanced purification techniques such as recrystallization and column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea undergoes a variety of chemical reactions:

  • Oxidation: This compound can be oxidized under mild conditions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.

  • Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the carbonyl groups into alcohols.

  • Substitution: Electrophilic and nucleophilic substitutions are possible, especially on the aromatic dimethoxyphenyl ring, using common reagents like halogens or Grignard reagents. The major products from these reactions depend on the specific reagents and conditions used, often resulting in various derivatives that maintain the core structure of the original compound.

Scientific Research Applications

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea has diverse applications in scientific research:

  • Chemistry: Serves as a building block for the synthesis of complex organic molecules and fine chemicals.

  • Biology: Investigated for its potential to modulate biological pathways and its binding affinity to various biomolecules.

  • Medicine: Explored as a candidate for drug development, particularly in the treatment of conditions where its unique structure may confer specific therapeutic benefits.

  • Industry: Utilized in the development of materials with specialized properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action for 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea varies depending on its application. In medicinal chemistry, it often targets specific proteins or enzymes, modulating their activity through binding interactions:

  • Molecular Targets: Includes enzymes, receptors, and other proteins relevant to disease pathways.

  • Pathways Involved: Alters signaling pathways, metabolic processes, or gene expression, resulting in therapeutic effects.

Comparison with Similar Compounds

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is compared to similar compounds in its class, such as:

  • 1-(Cyclopropanecarbonyl)-2,3,4-tetrahydroquinolin: Lacks the dimethoxyphenyl group, resulting in different biological activity.

  • 3-(3,5-Dimethoxyphenyl)-1-urea derivatives: Similar structure but with variations in the cyclic core, affecting its chemical behavior and applications.

This compound's unique combination of structural elements gives it distinct properties that set it apart from these related molecules, making it a valuable subject of study in various scientific domains.

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-28-18-11-17(12-19(13-18)29-2)24-22(27)23-16-7-8-20-15(10-16)4-3-9-25(20)21(26)14-5-6-14/h7-8,10-14H,3-6,9H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLZEMUCFAXMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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